molecular formula C14H21NO4 B8752649 N-Boc-2-(2-methoxyphenoxy)ethanamine

N-Boc-2-(2-methoxyphenoxy)ethanamine

Cat. No.: B8752649
M. Wt: 267.32 g/mol
InChI Key: RGFYUJKXCGVQDJ-UHFFFAOYSA-N
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Description

Overview N-Boc-2-(2-methoxyphenoxy)ethanamine is a protected amine derivative used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing the molecule's stability and allowing for selective reactions in multi-step synthetic pathways. This compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Research Applications This compound is primarily valued as a versatile building block. Its structure, featuring a phenoxy ether linkage and a protected amine, makes it a useful intermediate for constructing more complex molecules. Researchers may employ it in the synthesis of potential active pharmaceutical ingredients (APIs), particularly those with structures derived from phenoxyethylamine, which is a known scaffold in certain cardiovascular and neurological therapeutics . It is also suitable for use in peptide chemistry, ligand development, and material science. Handling and Storage For optimal stability, this product should be stored in a cool, dry place, and the container should be kept tightly sealed under an inert atmosphere. As with all research chemicals, proper laboratory safety procedures should be followed, including the use of personal protective equipment. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

RGFYUJKXCGVQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromoacetonitrile Intermediate

This two-step method, adapted from industrial protocols, involves:

  • Etherification : Guaiacol reacts with bromoacetonitrile in the presence of sodium hydride (NaH) to form 2-(2-methoxyphenoxy)acetonitrile. The reaction proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving 78–85% yield.

  • Nitrile Reduction : The acetonitrile intermediate is reduced to 2-(2-methoxyphenoxy)ethylamine using lithium aluminum hydride (LiAlH₄) in THF at 0°C, yielding 92–95% amine.

  • Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP), achieving >98% conversion.

Key Advantage : Scalability to multi-kilogram batches with minimal byproducts.

Phase-Transfer-Catalyzed Alkylation

A patent-derived method optimizes the coupling of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide:

  • Alkylation : 1-Bromo-2-(2-methoxyphenoxy)ethane reacts with potassium phthalimide under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) at 180–190°C, yielding 86% phthalimide intermediate.

  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, generating 2-(2-methoxyphenoxy)ethylamine (89% yield).

  • Boc Protection : Boc₂O in DCM with triethylamine (TEA) affords the final product in 94% yield.

Critical Parameter : TBAB concentration (0.5–1.0 mol%) maximizes reaction efficiency.

Direct Coupling of Pre-Protected Amines

This route prioritizes early Boc protection to minimize side reactions:

  • Ethanolamine Protection : Ethanolamine reacts with Boc₂O in water-THF (1:1) at pH 9–10, yielding Boc-ethanolamine (91%).

  • Mitsunobu Etherification : Boc-ethanolamine couples with 2-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 82% yield.

Limitation : High reagent costs (DEAD, PPh₃) limit industrial adoption.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects on Boc Protection

ConditionSolventTemperatureYield (%)
Boc₂O, DMAPDCM25°C98
Boc₂O, TEATHF0°C89
Boc₂O, NaOHWater-DCM40°C76

Data aggregated from highlight DCM-DMAP as optimal for Boc protection.

Comparative Efficiency of Synthetic Routes

MethodTotal StepsOverall Yield (%)Cost (USD/kg)
Bromoacetonitrile Route3721,200
Phase-Transfer Catalysis368980
Mitsunobu Coupling2752,500

The phase-transfer method balances cost and yield, while Mitsunobu offers brevity at higher expense.

Industrial-Scale Production Insights

Continuous Flow Reactor Adaptation

A pilot study demonstrated 15% higher yield for the bromoacetonitrile route in continuous flow vs. batch reactors, attributed to precise temperature control (65±2°C) and reduced side reactions.

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (3:7) recrystallizes the final product to >99.5% purity.

  • Chromatography : Silica gel chromatography with acetone/hexane gradients resolves Boc-deprotected impurities (<0.1%) .

Chemical Reactions Analysis

Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.

    Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.

    Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.

Scientific Research Applications

Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.

Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.

Medicine: : this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.

Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(2-Methoxyphenoxy)ethanamine
  • Structure : Lacks the Boc protecting group.
  • Role: Direct precursor to N-Boc-2-(2-methoxyphenoxy)ethanamine; used in synthesizing carvedilol derivatives (e.g., compound 21 in ).
  • Key Differences: The unprotected amine is reactive, limiting its use in stepwise syntheses. Demonstrated bioactivity in adrenoceptor binding and antiarrhythmic assays ().
N-Benzyl-2-(2-methoxyphenoxy)ethanamine Hydrochloride
  • Structure : Benzyl group instead of Boc; hydrochloride salt.
  • Properties :
    • Molecular weight: 293.79 g/mol ().
    • LogP: 2.78 , indicating moderate lipophilicity ().
  • Applications : Analyzed via HPLC for pharmaceutical purity ().
NBOMe Derivatives (e.g., 25I-NBOMe)
  • Structure : Methoxybenzyl-substituted ethanamines (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).
  • Key Differences :
    • The methoxybenzyl group confers potent serotonin receptor agonism, unlike the inert Boc group in the target compound ().
    • High toxicity and psychoactive effects, contrasting with the synthetic utility of Boc-protected derivatives.
N-Boc-2-[(N-Boc[methyl]amino)oxy]ethanamine
  • Structure : Boc-protected oxyamine linker.
  • Synthetic Use : Employed in glycoconjugate synthesis ().
  • Comparison :
    • Similar Boc protection strategy but includes an oxyamine moiety for specialized coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2-(2-methoxyphenoxy)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Synthesize 2-(2-methoxyphenoxy)ethanol via nucleophilic substitution of guaiacol with ethylene oxide under basic conditions .

  • Step 2 : Chlorinate using thionyl chloride (SOCl₂) to form 2-(2-methoxyphenoxy)chloroethane .

  • Step 3 : React with tert-butoxycarbonyl (Boc)-protected ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to install the Boc group .

  • Key Parameters : Temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 Boc-amine:chloroethane) to minimize side reactions .

  • Yield Optimization : Catalysts like DMAP improve Boc protection efficiency (>85% yield) .

    • Data Table :
StepReagentsConditionsYield (%)
1Guaiacol, ethylene oxideNaOH, 50°C, 6 hr75–80
2SOCl₂, DCMReflux, 2 hr90
3Boc-ethylamine, K₂CO₃DMF, 60°C, 12 hr85

Q. How can researchers ensure the stability of the Boc-protecting group during downstream reactions?

  • Methodology :

  • Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane). Stability tests via TLC or HPLC are recommended after each synthetic step .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent premature deprotection .
  • Compatibility : Avoid Lewis acids (e.g., AlCl₃) in subsequent reactions to retain the Boc group .

Advanced Research Questions

Q. How does the position of the methoxy group in N-Boc-2-(phenoxy)ethanamine derivatives influence receptor binding or enzyme inhibition?

  • Structure-Activity Relationship (SAR) :

  • 2-Methoxy vs. 3/4-Methoxy : Ortho-substitution (2-methoxy) enhances steric hindrance, reducing binding to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs .
  • Case Study : 2-(2-Methoxyphenoxy)ethanamine derivatives show 30% lower affinity for serotonin receptors (5-HT₂A) than 4-methoxy analogs due to conformational strain .
    • Experimental Design :
  • Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) to quantify IC₅₀ values .
  • Compare docking scores via molecular dynamics simulations to validate steric effects .

Q. What analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodology :

  • HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients (0.1% TFA) resolve Boc-protected amines from deprotected byproducts .
  • MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H⁺] = 324.18 m/z) and detects trace impurities (<0.1%) .
  • NMR : ¹H/¹³C NMR identifies regiochemical purity; δ 1.4 ppm (Boc tert-butyl) and δ 3.8 ppm (methoxy) are diagnostic peaks .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study :

  • Discrepancy : One study reported anti-inflammatory activity (IC₅₀ = 10 µM) , while another found no effect up to 50 µM .
  • Resolution :

Validate assay conditions (e.g., cell line specificity: RAW264.7 vs. THP-1).

Test metabolite stability (e.g., Boc deprotection in culture media).

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